molecular formula C28H20N6O6S2 B2633668 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide CAS No. 393838-73-8

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B2633668
CAS No.: 393838-73-8
M. Wt: 600.62
InChI Key: VHFDLKVORMFIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as pyrrolidinone and thiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For example, the synthesis may involve the reaction of 2,5-dioxopyrrolidin-1-yl with benzamido-thiazole derivatives under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as recrystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamido-thiazole derivatives and pyrrolidinone-containing molecules. Examples include:

Uniqueness

The uniqueness of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N6O6S2/c35-21-9-10-22(36)33(21)17-5-1-15(2-6-17)25(39)31-27-29-19(13-41-27)20-14-42-28(30-20)32-26(40)16-3-7-18(8-4-16)34-23(37)11-12-24(34)38/h1-8,13-14H,9-12H2,(H,29,31,39)(H,30,32,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFDLKVORMFIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)N6C(=O)CCC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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